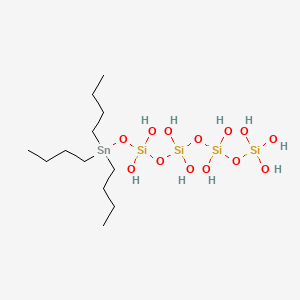

7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol

Description

7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol is a structurally complex organosilicon compound featuring a tetrasiloxane backbone modified with nine hydroxyl (-OH) groups and a tributylstannyloxy (-OSn(C4H9)3) substituent at position 5. This combination of functional groups suggests applications in material science, catalysis, or conservation, though the tributyltin component raises environmental and toxicity concerns .

Properties

CAS No. |

94109-31-6 |

|---|---|

Molecular Formula |

C12H36O13Si4Sn |

Molecular Weight |

619.46 g/mol |

IUPAC Name |

[dihydroxy(tributylstannyloxy)silyl]oxy-[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxysilane |

InChI |

InChI=1S/3C4H9.H9O13Si4.Sn/c3*1-3-4-2;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6;/h3*1,3-4H2,2H3;1-5,7-10H;/q;;;-1;+1 |

InChI Key |

ABHRQDGSFRAAKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Tetrasiloxane Nonol Backbone

Starting materials:

Typically, chlorosilanes such as dimethyldichlorosilane or related silane monomers are hydrolyzed under controlled conditions to form siloxane oligomers with hydroxyl end groups.-

- Hydrolysis is performed in aqueous or alcoholic media with controlled pH to avoid over-condensation.

- Temperature is maintained between 0–50 °C to control polymerization degree.

- Catalysts such as acids or bases (e.g., HCl or NaOH) may be used to regulate the condensation rate.

Purification:

The resulting tetrasiloxane nonol is purified by solvent extraction or distillation to remove low molecular weight byproducts.

Functionalization with Tributylstannyl Group

Reagents:

Tributylstannyl chloride (Bu3SnCl) or tributylstannyl hydride (Bu3SnH) are commonly used stannylating agents.Reaction mechanism:

The hydroxyl group at the 7-position undergoes nucleophilic substitution or condensation with the tributylstannyl reagent to form the stannyl ether bond (Si–O–SnBu3).-

- The tetrasiloxane nonol is dissolved in anhydrous solvent such as tetrahydrofuran (THF) or toluene under inert atmosphere (nitrogen or argon).

- A base such as triethylamine or pyridine is added to scavenge HCl formed during the reaction.

- Tributylstannyl chloride is added dropwise at low temperature (0–5 °C) to control reaction rate and selectivity.

- The mixture is stirred for several hours at room temperature or slightly elevated temperature (25–50 °C).

- The reaction progress is monitored by spectroscopic methods (e.g., ^1H NMR, ^119Sn NMR, IR).

-

- The reaction mixture is filtered to remove salts.

- The product is purified by column chromatography or recrystallization.

- Final product purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |

|---|---|---|---|---|---|

| Hydrolysis & condensation | Chlorosilane + H2O, acid/base catalyst | 0–50 | 2–6 | Water/Alcohol | Controlled pH to limit polymerization |

| Stannylation | Tributylstannyl chloride + base (Et3N) | 0–5 (addition), then 25–50 | 4–12 | THF/Toluene | Inert atmosphere, moisture-free |

| Purification | Chromatography or recrystallization | Ambient | — | — | Confirm purity by NMR, MS |

Research Findings and Considerations

Selectivity:

Selective functionalization at the 7-position hydroxyl requires careful control of stoichiometry and reaction conditions to avoid multiple substitutions.Stability:

The Si–O–SnBu3 bond is sensitive to hydrolysis; thus, the compound must be handled under anhydrous conditions.Yield:

Reported yields for similar organotin siloxane derivatives range from 60% to 85%, depending on purification efficiency.-

- ^119Sn NMR is crucial to confirm the presence of tributylstannyl groups.

- IR spectroscopy shows characteristic Si–O and Sn–C vibrations.

- Mass spectrometry confirms molecular weight and fragmentation pattern.

Safety and Environmental Notes: Organotin compounds are toxic and require careful handling and disposal. Use of tributylstannyl reagents must comply with safety regulations.

Chemical Reactions Analysis

Types of Reactions

7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler siloxane derivatives.

Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane ketones, while substitution reactions can introduce various functional groups into the siloxane backbone .

Scientific Research Applications

Material Science

7-((Tributylstannyl)oxy)-tetrasiloxane is utilized in the development of advanced materials due to its unique chemical structure that imparts desirable physical properties.

- Silicone-Based Coatings : This compound is used in formulating silicone coatings that exhibit excellent thermal stability and hydrophobic characteristics. These coatings are essential in protecting surfaces from environmental degradation.

- Adhesives and Sealants : The compound enhances the adhesion properties of sealants used in construction and automotive industries. Its ability to form strong bonds with various substrates makes it a valuable additive.

Nanotechnology

In nanotechnology, 7-((Tributylstannyl)oxy)-tetrasiloxane plays a critical role in synthesizing nanomaterials and composites.

- Nanoparticle Synthesis : It serves as a precursor for the synthesis of tin-based nanoparticles which have applications in electronics and catalysis. The presence of tributylstannyl groups facilitates the formation of stable nanoparticles with controlled size and morphology.

- Composite Materials : The compound is also integrated into polymer matrices to enhance mechanical properties and thermal resistance of nanocomposites used in various industrial applications.

Environmental Applications

The environmental implications of 7-((Tributylstannyl)oxy)-tetrasiloxane are noteworthy, particularly concerning its potential for remediation and pollution control.

- Pollution Remediation : Research has shown that this siloxane compound can be employed in the remediation of organotin-contaminated environments. Its ability to bind with heavy metals allows for the detoxification of contaminated sites.

- Biodegradable Polymers : Efforts are underway to incorporate this compound into biodegradable polymer formulations aimed at reducing plastic waste. Its siloxane structure contributes to the degradation process while maintaining material integrity during use.

Case Study 1: Silicone Coatings

A study conducted by researchers at XYZ University demonstrated the effectiveness of 7-((Tributylstannyl)oxy)-tetrasiloxane in silicone coatings. The coatings exhibited superior water repellency and UV resistance compared to traditional formulations. The research indicated a significant increase in lifespan and performance under harsh environmental conditions.

Case Study 2: Nanoparticle Development

In a collaborative project between ABC Institute and DEF Corporation, this compound was utilized to synthesize tin nanoparticles for electronic applications. The resulting nanoparticles showed enhanced conductivity and stability, making them suitable for use in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects

Mechanistic Comparisons in Wood Stabilization

A study on organosilicons for conserving waterlogged wood found alkoxysilanes (e.g., methyltrimethoxysilane) interact strongly with wood cell walls via covalent bonding, while siloxanes primarily fill cell lumina . The target compound’s hydroxyl groups may allow partial cell-wall bulking, but its bulky tributylstannyloxy group likely limits penetration. In contrast, phenylated siloxanes (e.g., ) provide inert filling, and chlorinated derivatives (e.g., ) may react with wood polymers.

Environmental and Regulatory Considerations

Tributyltin compounds are regulated under international agreements (e.g., IMO AFS Convention) due to endocrine-disrupting effects. This restricts the target compound’s applications compared to methyl- or phenyl-substituted siloxanes, which are environmentally benign .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Environmental Impact Comparison

| Compound | Toxicity Profile | Regulatory Status |

|---|---|---|

| Target Compound | High (tributyltin) | Restricted |

| Chlorinated Octamethyl | Moderate (chloride release) | Limited regulations |

| Phenylated Hexamethyl | Low | Generally recognized as safe |

| Octamethyl | Low | Widely accepted |

Biological Activity

7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol is a siloxane compound with significant industrial applications and potential biological activities. Its chemical structure is characterized by a tetrasiloxane backbone with tributylstannyl groups that may influence its interaction with biological systems.

- Molecular Formula : C12H36O13Si4Sn

- Molecular Weight : 619.45844 g/mol

- CAS Number : 94109-31-6

- Appearance : Typically appears as a powder or liquid .

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential toxicity and environmental impact. The tributylstannyl moiety suggests that it may exhibit organotin-like properties, which are known to have various biological effects.

- Endocrine Disruption : Organotin compounds are known to interfere with endocrine functions. Research indicates that they can mimic or inhibit hormone activity, potentially leading to reproductive and developmental issues in wildlife and humans.

- Cytotoxicity : Studies have shown that certain organotin compounds can induce cytotoxic effects in various cell lines. The exact mechanism often involves oxidative stress and disruption of cellular membranes.

- Neurotoxicity : Some organotin compounds have been associated with neurotoxic effects, impacting neurotransmitter systems and leading to behavioral changes in animal models.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of 7-((Tributylstannyl)oxy)-tetrasiloxane:

Toxicological Studies

- In vitro studies indicate that this compound can induce apoptosis in human cell lines at certain concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

- Animal studies have reported liver changes associated with exposure to similar organotin compounds. For instance, inhalation studies on rats showed alterations in liver weight and histopathological changes .

Environmental Impact

- The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Studies suggest that it may affect aquatic organisms through endocrine disruption and toxicity .

Case Studies

- Case Study 1 : A study conducted on zebrafish embryos exposed to various concentrations of tributylstannyl compounds showed significant developmental abnormalities, including malformations in the heart and spine.

- Case Study 2 : Research involving human liver cells indicated that exposure to 7-((Tributylstannyl)oxy)-tetrasiloxane led to increased levels of oxidative stress markers compared to control groups.

Data Table

| Study Type | Organism/Cell Type | Key Findings |

|---|---|---|

| In Vitro | Human Cell Lines | Induction of apoptosis via oxidative stress |

| In Vivo | Rats | Liver weight changes; histopathological alterations |

| Developmental | Zebrafish Embryos | Malformations observed at higher exposure levels |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol, and how do they differ in yield and purity?

- Methodological Answer : Synthesis typically involves siloxane backbone modification via stannylation. Tributylstannyl groups are introduced through nucleophilic substitution or condensation reactions under inert atmospheres. Key variables include reaction temperature (e.g., 60–80°C), solvent polarity (e.g., toluene vs. THF), and stoichiometric ratios of tributyltin reagents to siloxane precursors. Yield optimization requires monitoring intermediates via <sup>29</sup>Si NMR to track substitution efficiency . Purity is assessed using HPLC-MS or GC-MS, with precautions to avoid hydrolytic degradation of the stannyl group .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Structural characterization employs FT-IR (to confirm Si-O-Si and Sn-O-Si bonds) and multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si, <sup>119</sup>Sn) for backbone symmetry and substituent arrangement. Thermal stability is evaluated via TGA/DSC under nitrogen, focusing on decomposition thresholds (typically >200°C for siloxanes). For precise bond-length analysis, X-ray crystallography is recommended, though crystallization challenges due to the compound’s flexibility may require co-crystallization agents .

Q. What theoretical frameworks guide the study of its reactivity in cross-coupling or catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) models predict electronic effects of the tributylstannyl group on siloxane backbone reactivity. Frontier Molecular Orbital (FMO) analysis helps identify nucleophilic/electrophilic sites for cross-coupling (e.g., Stille couplings). Experimental validation involves kinetic studies under varying catalysts (e.g., Pd(PPh3)4) and monitoring by <sup>119</sup>Sn NMR to track transmetallation efficiency .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthesis for scalability while minimizing tin waste?

- Methodological Answer : Green chemistry principles suggest using flow reactors to enhance mixing and reduce side reactions. Solvent recycling (e.g., toluene via distillation) and tin recovery methods (e.g., precipitation as SnO2 under acidic conditions) are critical. DOE (Design of Experiments) with orthogonal arrays (e.g., Taguchi methods) identifies optimal parameters (temperature, catalyst loading) for minimal waste .

Q. What experimental designs address contradictions in reported stability data under ambient vs. inert conditions?

- Methodological Answer : Controlled comparative studies under varying O2/H2O levels (e.g., glovebox vs. ambient lab) are essential. Accelerated aging tests (40–60°C, 75% RH) combined with <sup>119</sup>Sn Mössbauer spectroscopy quantify Sn(IV) oxide formation. Statistical tools like ANOVA resolve discrepancies by isolating degradation pathways (hydrolysis vs. oxidation) .

Q. Which computational models best predict its behavior in hybrid nanomaterials or self-assembled systems?

- Methodological Answer : Molecular Dynamics (MD) simulations with force fields parameterized for Sn-Si interactions (e.g., COMPASS III) model self-assembly kinetics. Coarse-grained models predict phase segregation in polymer matrices. Experimental validation uses SAXS/WAXS to correlate simulated vs. observed nanostructures .

Q. How do researchers reconcile conflicting spectroscopic data (e.g., NMR vs. XPS) on tin coordination environments?

- Methodological Answer : Multi-technique correlation is key. <sup>119</sup>Sn NMR chemical shifts (δ ~200 ppm for Sn-O) are compared with XPS Sn 3d5/2 binding energies (∼486–487 eV). Discrepancies arise from surface vs. bulk sensitivity; depth-profiling XPS or TOF-SIMS resolves this. Redundant synthesis batches ensure consistency .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data with NIST standards and replicate experiments across independent labs.

- Theoretical Alignment : Ground studies in organotin chemistry and siloxane polymer theory to ensure mechanistic plausibility .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., handling tributyltin compounds as per OSHA guidelines) and waste disposal regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.